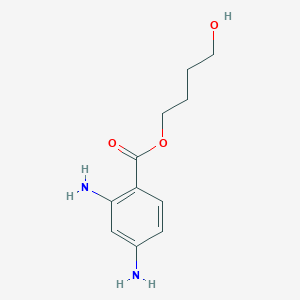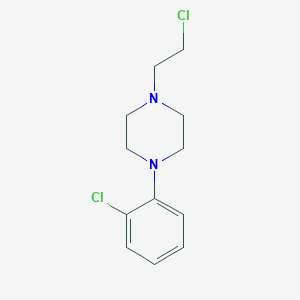
Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, is a compound belonging to the piperazine family, which is known for its diverse biological activities Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, typically involves the reaction of piperazine with 2-chloroethyl chloride and 2-chlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the substitution reactions, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the chloro groups to corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used under mild to moderate temperatures.
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products
Nucleophilic Substitution: Substituted piperazine derivatives with various functional groups.
Oxidation: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction: Reduced derivatives with hydrogen replacing the chloro groups.
Scientific Research Applications
Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1-(2-chloroethyl)-4-(2-methylphenyl)-: Similar structure with a methyl group instead of a chloro group on the phenyl ring.
Piperazine, 1-(2-chloroethyl)-4-(2-fluorophenyl)-: Similar structure with a fluorine atom instead of a chlorine atom on the phenyl ring.
Piperazine, 1-(2-chloroethyl)-4-(2-bromophenyl)-: Similar structure with a bromine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, is unique due to the presence of two chloro groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63377-89-9 |
|---|---|
Molecular Formula |
C12H16Cl2N2 |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-(2-chlorophenyl)piperazine |
InChI |
InChI=1S/C12H16Cl2N2/c13-5-6-15-7-9-16(10-8-15)12-4-2-1-3-11(12)14/h1-4H,5-10H2 |
InChI Key |
VSSPTHXAKQWAHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCl)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


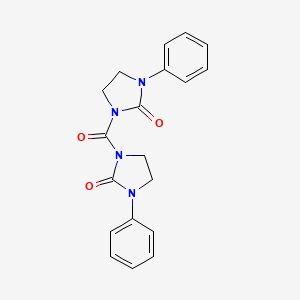
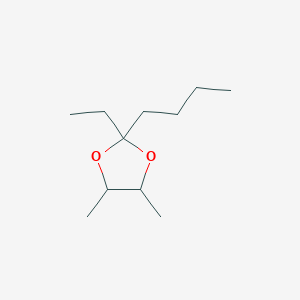
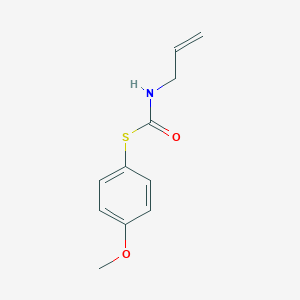
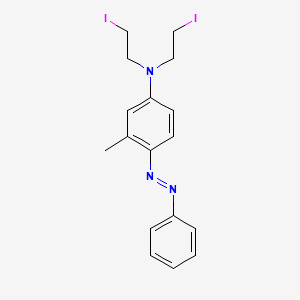
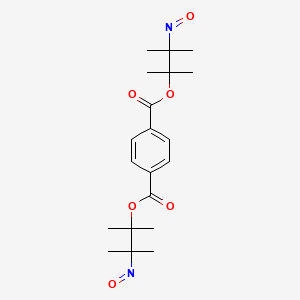
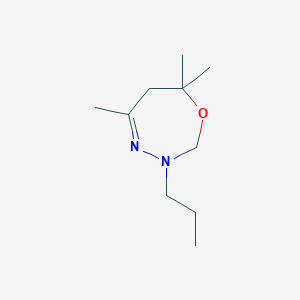
sulfanium bromide](/img/structure/B14504786.png)
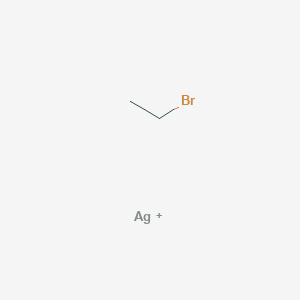
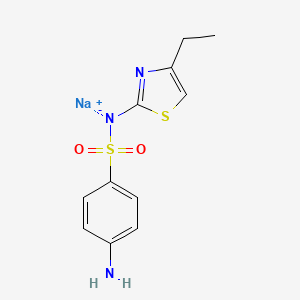
![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
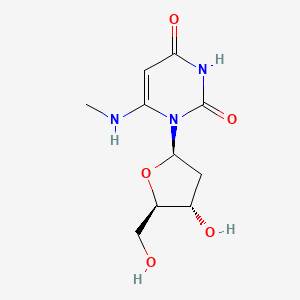
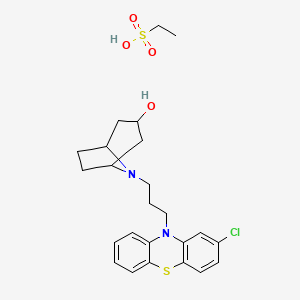
![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)
